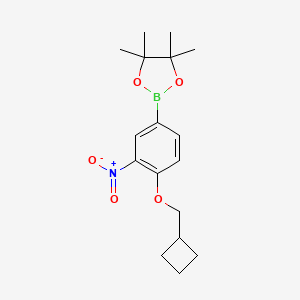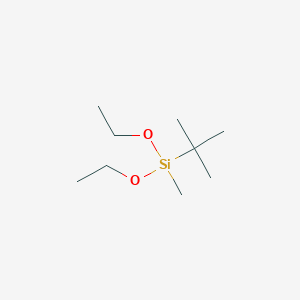
tert-Butyl-methyldiethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL-METHYL-DIETHOXYSILANE: is a chemical compound with the molecular formula C9H22O2Si . It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Tert-Butylmethylchlorosilane: One common method involves the hydrolysis of tert-butylmethylchlorosilane (C4H9ClSiCH3) with ethanol in the presence of a base such as sodium hydroxide (NaOH).
Direct Synthesis: Another approach is the direct reaction of tert-butyl chloride (C4H9Cl) with methyltriethoxysilane (C4H10O3Si) under controlled conditions.
Industrial Production Methods: The industrial production of tert-butyl-methyl-diethoxysilane typically involves large-scale reactions under optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction vessels to control the reaction environment.
Types of Reactions:
Oxidation: Tert-butyl-methyl-diethoxysilane can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Silanols, siloxanes, and other oxidized derivatives.
Reduction Products: Silanes and other reduced derivatives.
Substitution Products: Various organosilicon compounds with different substituents.
Scientific Research Applications
Chemistry: Tert-butyl-methyl-diethoxysilane is widely used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds. Biology: It can be used in the modification of biological molecules, such as the protection of hydroxyl groups in carbohydrates and nucleic acids. Medicine: The compound finds applications in the development of pharmaceuticals, especially in the synthesis of drug intermediates. Industry: It is used in the production of silicon-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-butyl-methyl-diethoxysilane exerts its effects depends on the specific reaction it is involved in. For example, in silylation reactions, it acts as a silylating agent, transferring the silyl group to the substrate. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups such as hydroxyls, amines, and carboxyls.
Comparison with Similar Compounds
Tert-Butyldimethylsilane: A closely related compound with similar applications in silylation and organic synthesis.
Tert-Butyldimethylsilanol: Another related compound used as a silylating agent and in polymerization reactions.
Uniqueness: Tert-butyl-methyl-diethoxysilane is unique in its specific combination of tert-butyl and methyl groups attached to the silicon atom, which influences its reactivity and applications compared to other organosilicon compounds.
Properties
Molecular Formula |
C9H22O2Si |
|---|---|
Molecular Weight |
190.35 g/mol |
IUPAC Name |
tert-butyl-diethoxy-methylsilane |
InChI |
InChI=1S/C9H22O2Si/c1-7-10-12(6,11-8-2)9(3,4)5/h7-8H2,1-6H3 |
InChI Key |
JHVNMGWNEQGGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


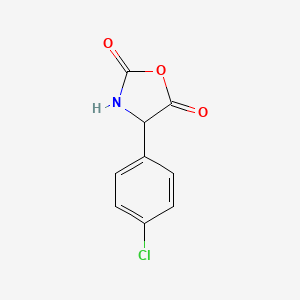
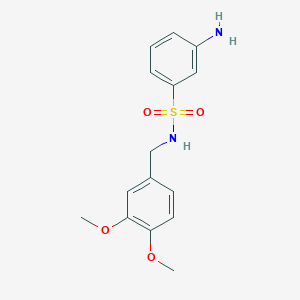
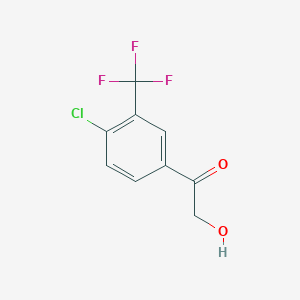
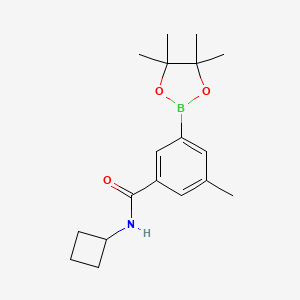
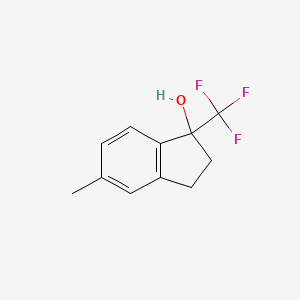
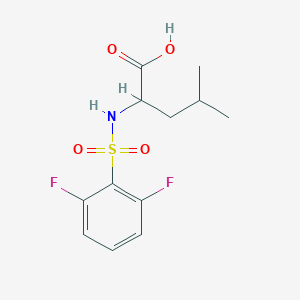
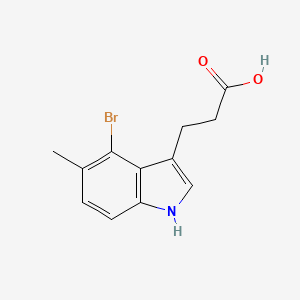
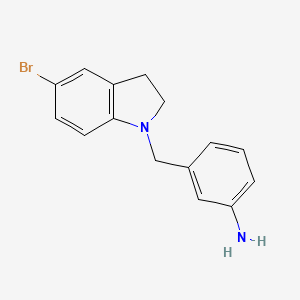
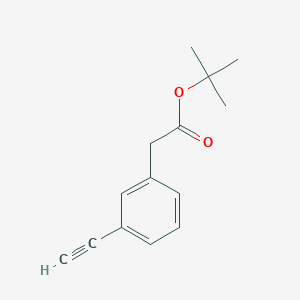
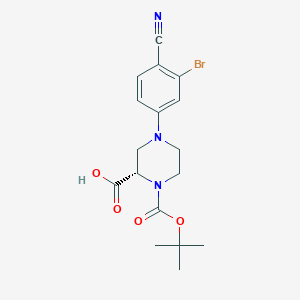
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
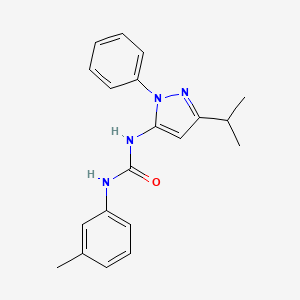
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
